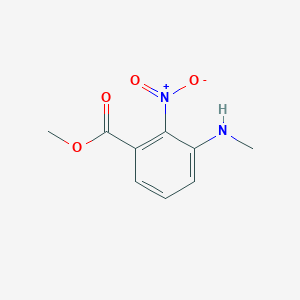

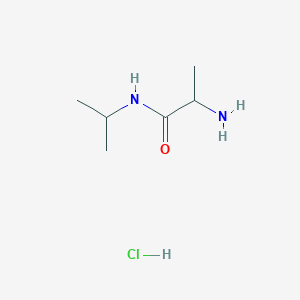

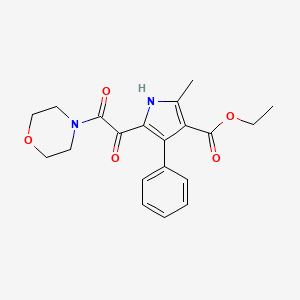

Methyl 3-(methylamino)-2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, a protocol for the synthesis of ketamine, which involves the use of a hydroxy ketone intermediate, has been developed . This process involves several steps including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally rearrangement . Similar methods could potentially be applied to the synthesis of “Methyl 3-(methylamino)-2-nitrobenzoate”.Molecular Structure Analysis

The molecular structure of related compounds such as “Methyl 3-(methylamino)propanoate” has been reported . The InChI code for this compound is “1S/C5H11NO2/c1-6-4-3-5(7)8-2/h6H,3-4H2,1-2H3” and the InChI key is "NGNUXOCKVMKGQL-UHFFFAOYSA-N" . Similar methods could be used to determine the structure of “Methyl 3-(methylamino)-2-nitrobenzoate”.Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, the protodeboronation of alkyl boronic esters has been reported . This process involves a radical approach and results in the formal anti-Markovnikov alkene hydromethylation . Similar reactions could potentially occur with “Methyl 3-(methylamino)-2-nitrobenzoate”.Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, “Methyl 3-(methylamino)propanoate” is reported to be a liquid at room temperature . Similar methods could be used to determine the physical and chemical properties of “Methyl 3-(methylamino)-2-nitrobenzoate”.Scientific Research Applications

MAO-B Inhibitors

“Methyl 3-(methylamino)-2-nitrobenzoate” could potentially be used in the development of MAO-B inhibitors. A consolidated computational approach, including a pharmacophoric atom-based 3D quantitative structure–activity relationship (QSAR) model, activity cliffs, fingerprint, and molecular docking analysis on a dataset of 126 molecules, has been elaborated to facilitate the identification of novel MAO-B inhibitors .

Spectroscopy

A computational spectroscopy approach was used to provide a complete assignment of the inelastic neutron scattering spectra of three title alkoxysilane derivatives . This method could potentially be applied to “Methyl 3-(methylamino)-2-nitrobenzoate”.

Mechanism of Action

The mechanism of action of related compounds has been studied. For example, Monoamine oxidase B (MAO-B) inhibitors, which are related to amines, have been shown to alleviate the symptoms of dopamine-linked neuropathologies such as depression or Parkinson’s disease . It is possible that “Methyl 3-(methylamino)-2-nitrobenzoate” could have similar effects.

properties

IUPAC Name |

methyl 3-(methylamino)-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10-7-5-3-4-6(9(12)15-2)8(7)11(13)14/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHALJOWCNQTJDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

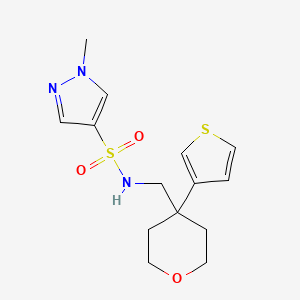

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2836718.png)

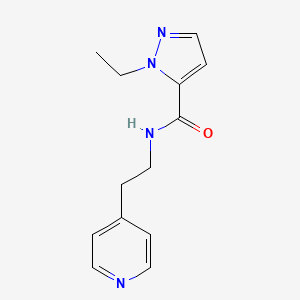

![Tert-butyl 4-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2836720.png)

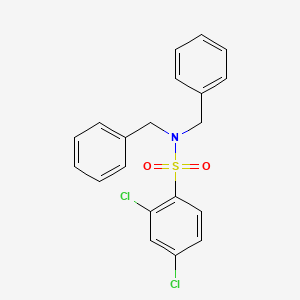

![Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2836732.png)

![N-(4-chloro-2-fluorophenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2836734.png)